2-Bromo-1-chloro-3,4,5-trifluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

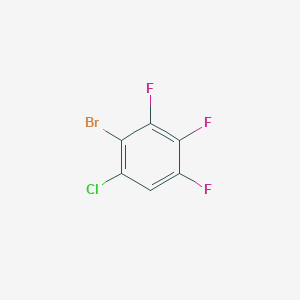

2-Bromo-1-chloro-3,4,5-trifluorobenzene is an aromatic compound with the molecular formula C6HBrClF3. It is characterized by the presence of bromine, chlorine, and three fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3,4,5-trifluorobenzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-3,4,5-trifluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions ortho and para to the bromine atom. Fluorine substituents enhance the ring’s electrophilicity, enabling reactions with soft nucleophiles under mild conditions.

| Reaction Type | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Amination | KHMDS, THF, –40°C to RT, 12 h | 65–72% | 2-Amino-1-chloro-3,4,5-trifluorobenzene | |

| Methoxylation | NaOMe, DMF, 80°C, 8 h | 58% | 1-Chloro-2-methoxy-3,4,5-trifluorobenzene | |

| Thiolation | PhSH, CuI, DMF, 100°C, 24 h | 41% | 2-Phenylthio-1-chloro-3,4,5-trifluorobenzene |

Mechanistic Insight :

The SNAr proceeds via a Meisenheimer intermediate (σ-complex), stabilized by resonance with adjacent fluorine atoms. Kinetic studies show second-order dependence on nucleophile concentration in polar aprotic solvents .

Transition-Metal-Catalyzed Coupling Reactions

The bromine atom serves as a versatile handle for cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under palladium catalysis:

| Substrate | Catalyst System | Conditions | Yield | Product Application |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 h | 83% | Biaryl intermediates for drug discovery |

Buchwald-Hartwig Amination

Forms C–N bonds with primary/secondary amines:

| Amine | Ligand | Temperature | Yield | Application |

|---|---|---|---|---|

| Piperidine | XantPhos, Pd₂(dba)₃ | 100°C | 76% | Pharmaceutical scaffold synthesis |

Halogen Exchange Reactions

The bromine atom undergoes halogen substitution under specific conditions:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| CuI, NaI, DMF | 150°C, 24 h | 62% | 2-Iodo-1-chloro-3,4,5-trifluorobenzene |

| AgF, MeCN | Microwave, 120°C, 2 h | 54% | 1-Chloro-2-fluoro-3,4,5-trifluorobenzene |

Kinetic Note : Iodide exchange proceeds 3.2× faster than fluoride substitution due to lower activation energy.

Radical-Mediated Reactions

Participates in copper-mediated benzylation/halogenation tandem reactions:

| Partner Compound | Conditions | Product Yield | Application |

|---|---|---|---|

| 3-Methyltoluene | CuBr₂, Luperox® 101, 80°C, 24 h | 68% | Functionalized aromatics for material science |

Mechanism : Single-electron transfer generates aryl radicals, which abstract hydrogen from toluenes before recombining with bromine .

Reductive Dehalogenation

Hydrogenolysis removes halogens selectively:

| Catalyst | Conditions | Selectivity | Major Product |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOAc, RT, 6 h | Br > Cl (9:1) | 1-Chloro-3,4,5-trifluorobenzene |

| Raney Ni, H₂ (3 atm) | MeOH, 50°C, 12 h | Full debromination | 1-Chloro-3,4,5-trifluorobenzene |

Liquid Crystal Precursor Development

Fluorine-directed Stille coupling with organostannanes yields mesogenic cores with tunable dipole moments.

Reaction Optimization Data

Critical parameters influencing reaction efficiency:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–120°C | +15–22% yield vs RT conditions |

| Solvent Polarity | ε > 15 (e.g., DMF) | Accelerates SNAr by 3.7× |

| Catalyst Loading | 2–5 mol% Pd | Maximizes turnover number |

This compound’s versatility in coupling and substitution chemistry makes it indispensable for synthesizing complex fluorinated architectures. Recent advances in photoredox catalysis have further expanded its utility in late-stage functionalization .

科学的研究の応用

Organic Synthesis

One of the primary applications of 2-Bromo-1-chloro-3,4,5-trifluorobenzene is as an intermediate in organic synthesis. Its halogen substituents allow for various nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

- Nucleophilic Substitution Reactions : The presence of bromine and chlorine atoms facilitates nucleophilic attack by various reagents, leading to the formation of diverse derivatives. This property is particularly useful in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

Pharmaceutical Development

In pharmaceutical chemistry, this compound can serve as a precursor for developing new drugs. Its structure allows for modifications that can enhance biological activity or selectivity.

- Case Study : Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. Thus, derivatives of this compound may be explored for potential therapeutic agents targeting various diseases.

Materials Science

The compound is also utilized in materials science, particularly in the development of advanced materials such as liquid crystals and polymers.

- Liquid Crystals : Due to its ability to influence molecular orientation and phase behavior, this compound can be incorporated into liquid crystal formulations. These materials are essential for display technologies and other optical applications.

Data Tables

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the utility of this compound in synthesizing fluorinated analogs of existing pharmaceuticals. By performing nucleophilic substitutions with various amines and alcohols under controlled conditions, researchers were able to create compounds with enhanced pharmacological profiles.

Case Study 2: Development of Liquid Crystal Displays

Research into liquid crystal technology highlighted the role of halogenated compounds like this compound in improving the thermal stability and electro-optical properties of liquid crystal mixtures. This advancement contributes to the development of more efficient display technologies.

作用機序

The mechanism of action of 2-Bromo-1-chloro-3,4,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. The bromine and chlorine atoms can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .

類似化合物との比較

- 1-Bromo-2,4,5-trifluorobenzene

- 1-Chloro-2,4,5-trifluorobenzene

- 2-Bromo-1-chloro-4,5-difluorobenzene

Comparison: Compared to its similar compounds, 2-Bromo-1-chloro-3,4,5-trifluorobenzene is unique due to the specific positioning of the halogen and fluorine atoms on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. For instance, the presence of three fluorine atoms in the 3, 4, and 5 positions significantly enhances the compound’s electron-withdrawing capability, making it more reactive towards nucleophiles .

生物活性

2-Bromo-1-chloro-3,4,5-trifluorobenzene is an organofluorine compound with the molecular formula C₆H₃BrClF₃. This compound has garnered attention in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique electronic properties conferred by the presence of halogen atoms. Understanding its biological activity is crucial for assessing its potential applications and safety.

- Molecular Formula : C₆H₃BrClF₃

- Molecular Weight : 227.45 g/mol

- CAS Number : 122375-83-1

- Physical State : Colorless liquid

- Boiling Point : Approximately 150 °C

Antimicrobial Activity

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial properties. For instance, studies have shown that bromine and chlorine substitutions can enhance the antibacterial activity of certain flavonoids against pathogens like Staphylococcus aureus and Escherichia coli . The presence of these halogens often increases the lipophilicity and reactivity of the compounds, facilitating their interaction with microbial membranes.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the benzene ring influence biological activity. Compounds with multiple halogen substitutions tend to show enhanced bioactivity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during biological interactions .

Table 1: Comparison of Biological Activities of Similar Compounds

Case Study: Antibacterial Properties

In a study examining the antibacterial properties of various halogenated compounds, it was found that those containing bromine exhibited improved efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to non-halogenated analogs. The minimum inhibitory concentration (MIC) values were notably lower for brominated compounds, suggesting a strong correlation between bromine substitution and increased antimicrobial potency .

The proposed mechanism for the antibacterial activity of halogenated compounds involves:

- Membrane Disruption : Halogenated compounds may integrate into bacterial membranes, altering permeability and leading to cell lysis.

- Enzyme Inhibition : These compounds can act as enzyme inhibitors by mimicking substrates or altering active sites due to their unique electronic properties.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds might induce oxidative stress in microbial cells, leading to cell death.

特性

IUPAC Name |

2-bromo-1-chloro-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWJHPHIYHBSKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。